3-(3-Ethoxyphenyl)-5-fluorobenzoic acid
Description
3-(3-Ethoxyphenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an ethoxy group (-OCH₂CH₃) at the 3-position of the pendant phenyl ring and a fluorine atom at the 5-position of the benzoic acid core.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQYEOIDAGSCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690024 | |
| Record name | 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-55-4 | |
| Record name | 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-5-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-ethoxyphenylboronic acid and 5-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3-ethoxyphenylboronic acid and 5-fluorobenzoic acid. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-(3-ethoxyphenyl)-5-methoxybenzoic acid.
Esterification: Esters like ethyl 3-(3-ethoxyphenyl)-5-fluorobenzoate.
Reduction: 3-(3-Ethoxyphenyl)-5-fluorobenzyl alcohol.
Scientific Research Applications
3-(3-Ethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-5-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The ethoxy group in 3-(3-Ethoxyphenyl)-5-fluorobenzoic acid is an electron-donating substituent, which contrasts with electron-withdrawing groups (e.g., -Cl, -CN, -SO₂Cl) in analogs. For example:
- 3-(3-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid (): The chloro group (-Cl) is electron-withdrawing, increasing the benzoic acid's acidity (lower pKa) compared to the ethoxy-substituted analog.
- 3-(2-cyanophenyl)-5-fluorobenzoic acid (): The cyano group (-CN) strongly withdraws electrons, further lowering pKa and enhancing electrophilicity at the carboxylic acid moiety.
*Predicted pKa values are extrapolated from analogous compounds in the evidence.
Impact on Physicochemical Properties
- Solubility : The ethoxy group enhances lipophilicity compared to polar substituents like -OH or -SO₃H. For instance, 3-(3-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid () likely has higher aqueous solubility due to the hydroxyl group (-OH), whereas the ethoxy analog is more soluble in organic solvents.
- Boiling Point : Bulky substituents like -OCH₂CH₃ may lower melting/boiling points compared to halogenated analogs. For example, 3-(chlorosulfonyl)-5-fluorobenzoic acid () has a predicted boiling point of 390.2°C, while the ethoxy analog is expected to boil at a lower temperature due to reduced polarity.
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